2-Chloro-5-(trifluoromethyl)benzoic acid

概述

描述

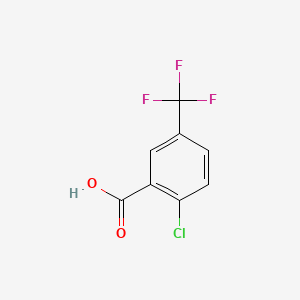

2-Chloro-5-(trifluoromethyl)benzoic acid is a carboxylic acid derivative with the molecular formula ClC6H3(CF3)CO2H and a molecular weight of 224.56 g/mol . This compound is characterized by the presence of a chlorine atom and a trifluoromethyl group attached to a benzene ring, making it a valuable building block in organic synthesis .

准备方法

Synthetic Routes and Reaction Conditions

2-Chloro-5-(trifluoromethyl)benzoic acid can be synthesized through various methods. One common approach involves the chlorination of 5-(trifluoromethyl)benzoic acid using thionyl chloride or phosphorus pentachloride under reflux conditions . Another method includes the direct fluorination of 2-chloro-5-methylbenzoic acid using elemental fluorine in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination and fluorination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

化学反应分析

Types of Reactions

2-Chloro-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in acidic or neutral medium.

Major Products Formed

Substitution: Formation of 2-amino-5-(trifluoromethyl)benzoic acid or 2-thio-5-(trifluoromethyl)benzoic acid.

Reduction: Formation of 2-chloro-5-(trifluoromethyl)benzyl alcohol.

Oxidation: Formation of 2-chloro-5-(trifluoromethyl)benzaldehyde or 2-chloro-5-(trifluoromethyl)benzoquinone.

科学研究应用

Synthesis of 2-Chloro-5-(trifluoromethyl)benzoic Acid

The compound can be synthesized using various methods, with one prominent method involving the reaction of p-chlorobenzotrifluoride with tert-butyl lithium in the presence of a tertiary amine like DIPEA (N,N-Diisopropylethylamine). The reaction proceeds as follows:

- Formation of Lithium Salt :

- p-Chlorobenzotrifluoride reacts with tert-butyl lithium to form a lithium salt.

- Carbon Dioxide Reaction :

- The lithium salt is then reacted with solid carbon dioxide to produce this compound after purification steps.

This method is noted for its high yield and efficiency, making it suitable for industrial production .

Pharmaceutical Intermediate

This compound serves as an important intermediate in the synthesis of several pharmaceutical compounds:

- Antidiabetic Agents : It has been identified as a precursor in the development of novel therapeutic agents for diabetes management.

- Heat Shock Protein Inducers : The compound is utilized in synthesizing inducers that stimulate heat shock proteins, which play crucial roles in cellular protection and stress responses.

- Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) : It is also employed in the synthesis of NSAIDs, which are widely used for pain relief and inflammation reduction .

Agrochemical Applications

In agrochemistry, this compound is utilized in the formulation of herbicides and pesticides. Its trifluoromethyl group enhances biological activity and stability, making it effective against various pests and weeds.

Antitubercular Agents Development

A notable study investigated the structural characterization of derivatives of this compound as precursors for antitubercular benzothiazinones. The research highlighted the compound's potential in developing new treatments for tuberculosis, showcasing its versatility beyond traditional applications .

Synthesis Optimization

Research focused on optimizing the synthesis process of this compound has demonstrated improved yields through modified reaction conditions. For instance, adjusting the molar ratios of reactants and reaction temperatures has led to purities exceeding 98%, which is critical for pharmaceutical applications .

作用机制

The mechanism of action of 2-Chloro-5-(trifluoromethyl)benzoic acid depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate biological membranes and interact with molecular targets.

相似化合物的比较

Similar Compounds

- 2-Chloro-3-(trifluoromethyl)benzoic acid

- 2-Chloro-4-(trifluoromethyl)benzoic acid

- 2-Chloro-6-(trifluoromethyl)benzoic acid

Uniqueness

2-Chloro-5-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the chlorine and trifluoromethyl groups on the benzene ring, which influences its reactivity and interaction with other molecules. This positional arrangement can lead to different biological activities and chemical properties compared to its isomers.

生物活性

2-Chloro-5-(trifluoromethyl)benzoic acid (CTB) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its synthesis, biological effects, and potential applications, supported by various studies and data tables.

This compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to a benzoic acid framework. The synthesis of CTB typically involves the introduction of these groups through electrophilic aromatic substitution reactions, which can be optimized for yield and purity.

Biological Activity

The biological activity of CTB has been explored in various contexts, including its potential as an anti-inflammatory agent, antidiabetic compound, and its role in synthesizing other pharmacologically active molecules.

1. Antidiabetic Activity

CTB has been identified as an important intermediate in the development of new drugs aimed at treating diabetes. Its structural properties may enhance the efficacy of drug candidates designed to modulate glucose metabolism or insulin sensitivity .

2. Anti-inflammatory Properties

Research indicates that CTB can act as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs). Its ability to inhibit cyclooxygenase enzymes has been noted, suggesting potential applications in managing inflammatory conditions .

3. Antimicrobial Activity

CTB exhibits antimicrobial properties against various pathogens. A study evaluated its effectiveness against bacterial strains using disc diffusion methods, showing promising results in inhibiting growth . The compound's structure contributes to its interaction with microbial targets, enhancing its potency.

Case Study 1: Anti-mycobacterial Evaluation

In one study, derivatives of CTB were tested against Mycobacterium smegmatis and Mycobacterium abscessus. The results revealed no significant growth inhibition at concentrations up to 100 µM, highlighting the need for structural modifications to enhance activity against mycobacterial infections .

Case Study 2: Zebrafish Embryo Toxicity

The toxicity of CTB was assessed using zebrafish embryos as a model organism. The findings indicated that CTB displayed low toxicity with an LC50 value greater than 20 mg/L, suggesting its safety profile for further development in therapeutic applications .

Research Findings

Numerous studies have documented the structure-activity relationships (SAR) of CTB and its derivatives. Table 1 summarizes key findings regarding the biological activities of various analogs:

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-5-(trifluoromethyl)benzoic acid, and how can reaction conditions be optimized for laboratory-scale production?

- Methodological Answer : The compound is typically synthesized via halogenation and functional group modification of benzoic acid derivatives. A common approach involves chlorination and trifluoromethylation of precursor molecules. For example, chlorination of 5-(trifluoromethyl)benzoic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions yields the target compound . Optimization includes:

-

Temperature Control : Reactions are conducted at 60–80°C to balance reaction rate and by-product formation.

-

Catalyst Use : Lewis acids (e.g., FeCl₃) improve regioselectivity during halogenation.

-

Yield Enhancement : Purification via recrystallization (using ethanol/water mixtures) achieves >95% purity .

Table 1 : Comparison of Synthetic Methods

Method Precursor Catalyst Yield (%) Purity (%) Reference Halogenation 5-(Trifluoromethyl)benzoic acid FeCl₃ 78 95 Grignard Addition Chlorobenzene derivatives None 65 90

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, CF₃ group at δ 120–125 ppm in ¹⁹F NMR) .

- HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/0.1% TFA) detect impurities at <0.5% .

- Mass Spectrometry : ESI-MS ([M-H]⁻ peak at m/z 223) validates molecular weight .

- Melting Point Analysis : Consistent mp (157–159°C) indicates purity .

Advanced Research Questions

Q. How can researchers investigate the stability of this compound under varying pH and temperature conditions, and what are the implications for experimental design?

- Methodological Answer :

- Accelerated Stability Studies :

- pH Variation : Dissolve the compound in buffers (pH 2–12) and monitor degradation via HPLC at 25°C/40°C over 14 days. Acidic conditions (pH < 3) promote hydrolysis of the trifluoromethyl group .

- Thermal Stress : Heat samples to 80°C for 48 hours; assess decomposition products (e.g., decarboxylation to chlorinated aromatics) using GC-MS .

- Implications : Pre-formulation studies for drug candidates require pH 7–8 and storage at 2–8°C to minimize degradation .

Q. What strategies are employed to resolve contradictions in reported biological activities of derivatives synthesized from this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., replacing -Cl with -OCH₃) on enzyme inhibition. For example:

- Benzothiazinone Derivatives : Derivatives with electron-withdrawing groups show enhanced antitubercular activity (MIC < 1 µg/mL) .

- Data Reconciliation : Use meta-analysis to identify confounding variables (e.g., solvent choice in bioassays). DMSO solubility (>10 mg/mL) ensures consistent dosing .

- In Silico Modeling : Molecular docking (e.g., with Mycobacterium tuberculosis decaprenylphosphoryl-β-D-ribose oxidase) predicts binding affinities and validates experimental IC₅₀ values .

Q. How can mechanistic insights into the electrophilic substitution reactions of this compound guide the synthesis of novel derivatives?

- Methodological Answer :

- Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) to deprotonate the -COOH group, enabling regioselective functionalization at the ortho position .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids (e.g., 4-pyridinylboronic acid) introduces heterocyclic moieties for drug discovery .

- By-Product Analysis : Monitor Friedel-Crafts alkylation side reactions via LC-MS and adjust catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) to suppress undesired pathways .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported molecular weights and solubility data for this compound?

- Methodological Answer :

- Source Validation : Cross-reference CAS 657-06-7 entries (Molecular Weight: 224.56 g/mol ) to exclude typographical errors.

- Solubility Reassessment : Conduct equilibrium solubility studies in DMSO, methanol, and water (pH-adjusted) using UV-Vis spectroscopy. Reported solubility in DMSO is 25 mg/mL at 25°C, but batch-to-batch variability may occur due to crystallinity differences .

属性

IUPAC Name |

2-chloro-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O2/c9-6-2-1-4(8(10,11)12)3-5(6)7(13)14/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXRKCGYQAKHSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350817 | |

| Record name | 2-Chloro-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

657-06-7 | |

| Record name | 2-Chloro-5-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=657-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。